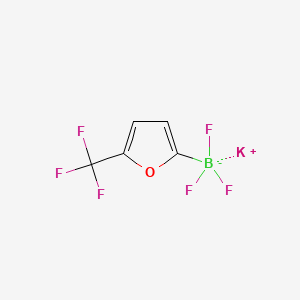
Potassium trifluoro(5-(trifluoromethyl)furan-2-yl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of both trifluoromethyl and furan groups in its structure makes it a unique and valuable reagent in the field of synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide typically involves the reaction of a furan derivative with a boron-containing reagent under specific conditions. One common method is the reaction of 5-(trifluoromethyl)furan with a boron trifluoride etherate in the presence of a potassium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the purity and stability of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoromethyl and furan groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boron esters, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The trifluoromethyl and furan groups enhance the reactivity and stability of the compound, making it a valuable reagent in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium trifluoro[5-methylfuran-2-yl]boranuide
- Potassium trifluoro[5-(trifluoromethyl)thiophen-2-yl]boranuide
- Potassium trifluoro(trifluoromethyl)borate
Uniqueness
Potassium trifluoro[5-(trifluoromethyl)furan-2-yl]boranuide is unique due to the presence of both trifluoromethyl and furan groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers enhanced performance in specific synthetic applications, particularly in cross-coupling reactions and the development of boron-containing drugs.
Propriétés
Formule moléculaire |
C5H2BF6KO |
|---|---|
Poids moléculaire |
241.97 g/mol |
Nom IUPAC |
potassium;trifluoro-[5-(trifluoromethyl)furan-2-yl]boranuide |
InChI |
InChI=1S/C5H2BF6O.K/c7-5(8,9)3-1-2-4(13-3)6(10,11)12;/h1-2H;/q-1;+1 |
Clé InChI |
TYAGRZYUKFACIE-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=C(O1)C(F)(F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
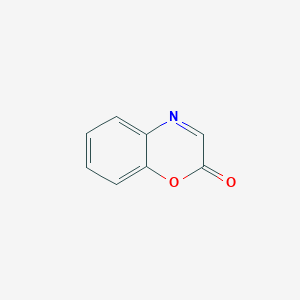
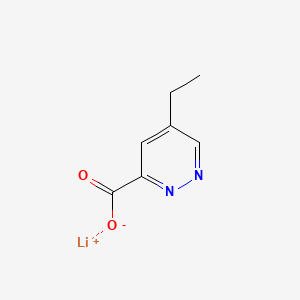
![(2R)-6-{[(tert-butoxy)carbonyl]amino}-2-(dimethylamino)hexanoic acid](/img/structure/B13456540.png)
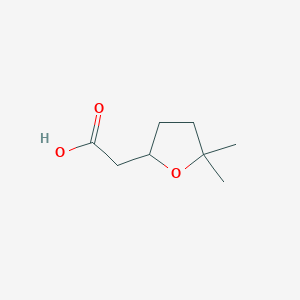
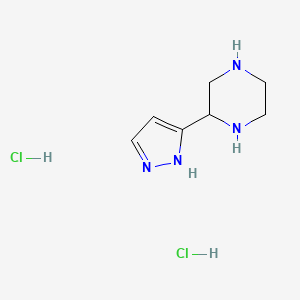
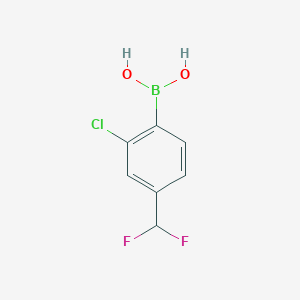
![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)

![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
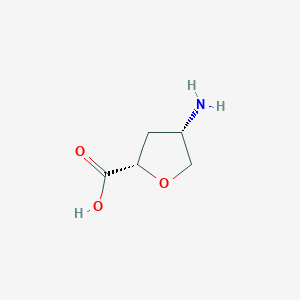
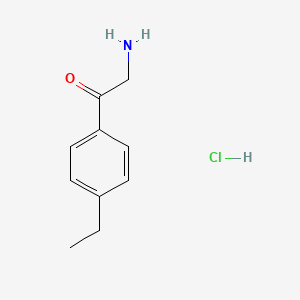
![[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol](/img/structure/B13456595.png)
